Spiromesifen's insecticidal and acaricidal activity stems from its inhibition of acetyl-CoA carboxylase (ACCase) [1] [2] [3]. ACCase is a key enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the first and rate-limiting step in de novo fatty acid biosynthesis [4] [5].
This disruption in lipid metabolism manifests in several ways across the pest's life stages [1] [3]:
| Affected Life Stage | Observed Effects |
|---|---|
| Immature Stages (Larvae/Nymphs) | Disrupted development, inability to molt properly, and early larval arrest [6] [3]. |
| Adults | Reduced fecundity (number of eggs laid) and severely impaired fertility (egg viability) [1] [5]. |
| Eggs | Ovicidal activity; eggs laid by treated females often have an abnormally perforated chorion and fail to hatch [1] [3]. |
The following diagram illustrates the cascade of effects resulting from ACCase inhibition.
The mode of action of this compound has been elucidated through various experimental approaches across different model organisms.
Research on Bemisia tabaci (whitefly) under laboratory conditions provided foundational data on toxicity and physiological impacts [1].
Studies on organisms like zebrafish and nematodes have provided deeper insights into the broader physiological effects of ACCase inhibition.
A. Zebrafish Embryo Model for Vascular Development A 2022 study investigated the developmental toxicity of this compound using transgenic zebrafish embryos [4].
hif1a, vegfa, flt1, kdrl) [4].B. Nematode Model for Lipid Metabolism and Development A 2020 study on Caenorhabditis elegans and the plant-parasitic nematode Heterodera schachtii confirmed that the related compound spirotetramat (which shares the same mode of action) acts as a developmental inhibitor by targeting ACC [6].
The experimental workflow in model organisms typically follows this path:
Despite the absence of cross-resistance with other chemical groups initially reported [1], field resistance to this compound can evolve. A key resistance mechanism involves a target-site mutation in the ACCase gene itself.
The following table consolidates key quantitative findings from the research.
| Parameter / Organism | Value / Effect | Context / Citation |
|---|---|---|
| ACCase Inhibition (General MoA) | Inhibition of lipid biosynthesis | [1] [4] [2] |
| LC₅₀ (Bemisia tabaci egg) | 2.6 mg L⁻¹ | Laboratory bioassay [1] |
| LC₅₀ (Bemisia tabaci 1st instar) | 0.5 mg L⁻¹ | Laboratory bioassay [1] |
| Fecundity Reduction | >80% (at 0.5 mg L⁻¹) | Whitefly bioassay [1] |
| Larval Arrest (C. elegans) | ~100% (at 100 μM) | Developmental assay [6] |
| Resistance (T. vaporariorum) | Up to 26-fold | Associated with E645K mutation [7] |
For professionals in drug development, research on this compound offers valuable insights.
Spiromesifen belongs to the chemical class of tetronic acids and is classified as a lipid synthesis inhibitor (Group 23) by the Insecticide Resistance Action Committee (IRAC) [1]. Its primary mode of action is summarized below:
The following diagram illustrates this primary mechanism and its downstream consequences:
The inhibitory effects of this compound are demonstrated by measurable changes in insect physiology and biochemistry.
A study on the cotton leaf worm (Spodoptera littoralis) quantified the reduction in total lipids and the resulting toxicity to second instar larvae [2].
Table 1: Toxicity and Lipid Reduction in S. littoralis Larvae
| Insecticide | LC₅₀ (ppm) | Mortality at Field Rate (%) | Total Lipid in Treated Larvae (%) | Total Lipid in Control Larvae (%) |
|---|---|---|---|---|
| This compound | 170.1 | 51.7 | 2.17 | 2.42 |
| Spirotetramat | 42.2 | 60.0 | 2.21 | 2.42 |
Source: Adapted from Abdel-Fatah et al. (2019), Bulletin of the National Research Centre [2].
This study also used GC/MS analysis to identify 13 different fatty acids in the larvae. The results showed that this compound treatment not only reduced the total lipid quantity but also qualitatively and quantitatively altered the profile of these fatty acids, with some compounds disappearing entirely in treated larvae [2].
Research on repurposing this compound for mosquito control demonstrated its strong sterilizing effect on adult female Aedes aegypti.
Table 2: Sublethal Effects on A. aegypti Female Reproduction
| Parameter Measured | Effect of LC₅₀ Exposure |
|---|---|
| Fecundity | Significantly reduced number of eggs laid. |
| Fertility | Significantly reduced egg hatch rate. |
| Biochemical Changes | Reduced body weight, volume, and contents of carbohydrates, lipids, and proteins. |
| Oxidative Stress | Increased catalase activity and malondialdehyde (MDA) levels, indicating lipid peroxidation. |
Source: Adapted from Trop. Med. Infect. Dis. (2024) [6] [3].
While this compound is a valuable resistance management tool, some pest populations have developed resistance, primarily through two mechanisms:
The relationship between these resistance mechanisms and the normal mode of action is shown below:
To evaluate the effects of this compound in a lab setting, you can adapt the following methodology based on published research [2].
Topic: Biochemical characterization of this compound as a lipid synthesis inhibitor on insect larvae.
1. Materials and Preparation
2. Bioassay and Toxicity Evaluation
3. Biochemical Analysis (Total Lipid Content)
Spiromesifen is a spirocyclic phenyl-substituted tetronic acid derivative developed by Bayer CropScience [1]. Its primary mode of action is the inhibition of lipid biosynthesis, leading to disrupted growth and reproduction in target pests [1].
The table below summarizes its key chemical identifiers and physicochemical properties, which are critical for formulation development and environmental risk assessment.
| Property | Description / Value |
|---|---|
| IUPAC Name | 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate [1] |
| CAS No. | 283594-90-1 [1] |
| Empirical Formula | C₂₃H₃₀O₄ [1] |
| Molecular Mass | 370.5 g/mol [1] |
| Appearance | Colorless powder [1] |
| Melting Point | 96.7–98.7 °C [1] |
| Vapor Pressure (20°C) | 7 × 10⁻³ mPa [1] |
| log Pow (20°C) | 4.55 [1] |
| Water Solubility (20°C) | 0.13 mg/L (pH 4–9) [1] |
| Stability | Stable in acidic to neutral media; hydrolyzes in alkaline conditions (DT₅₀ at 25°C: 24.8 days at pH 7, 4.3 days at pH 9) [1] |
This compound is a non-systemic insecticide and acaricide with both contact and stomach action. It is highly effective against pests in their larval stages and also impairs adult reproduction [1].
The following diagram illustrates its effects on the life cycle of target pests like whiteflies and mites.
This compound's multi-faceted action disrupts pest development and reproduction through lipid biosynthesis inhibition [1].
A standard protocol for evaluating the bioactivity of this compound and its derivatives typically involves a topical toxicity test on a model organism, biochemical analysis, and reproductive parameter assessment.
This test determines the acute lethal effects of the compound.
This protocol investigates the mode of action by measuring the impact on lipid synthesis.
This evaluates the sublethal impacts on fecundity and fertility.
The development of this compound represents an important strategy for resistance management. Current research focuses on:
Spiromesifen is a non-systemic insecticide and acaricide that inhibits acetyl CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests like whiteflies and mites [1]. Its environmental behavior is significantly influenced by its main metabolite, This compound-enol (M01).
The table below summarizes the core environmental fate parameters for this compound and its metabolite M01.
| Parameter | This compound | This compound-enol (M01) | Notes & Experimental Conditions |
|---|---|---|---|
| Molecular Formula | C₂₃H₃₀O₄ [1] | Information not available in search results | - |
| Molecular Mass | 370.48 [1] | Information not available in search results | - |
| Water Solubility (at 20°C) | 0.13 mg/L [1] | Information not available in search results | Measured at pH 7 |
| Octanol-Water Partition Coefficient (Log P) | 4.55 [1] | Information not available in search results | Indicates high lipophilicity |
| Soil Half-Life (DT₅₀) | 14.3 - 48.8 days [2] [3] | Up to 85 days [3] | Highly variable based on conditions (see Table 2) |
| Bioaccumulation Factor (BAF) in Earthworms | 0.37 - 0.45 [3] | 1.14 - 1.83 [3] | BAF > 1 for M01 indicates significant bioaccumulation potential |
This compound's persistence in soil is not a fixed value but is significantly controlled by environmental conditions. Key findings on its degradation are listed below.
The following table summarizes experimental half-lives of this compound under different conditions.
| Environmental Factor | Experimental Condition | Approx. Half-Life (Days) | Reference |
|---|---|---|---|
| Soil Moisture | Submerged soil | 14.3 - 16.7 | [2] |
| Soil at field capacity | 18.7 - 20.0 | [2] | |
| Dry soil | 21.9 - 22.9 | [2] | |
| Organic Amendment | With 2.5% compost (at field capacity) | 14.3 | [2] |
| Without compost (at field capacity) | 22.4 | [2] | |
| Aqueous Photolysis | Sunlight exposure | 5.2 - 8.1 | [2] |
| UV light exposure | 3 - 4 | [2] | |
| Aqueous Hydrolysis | pH 9.0 | 5.7 | [2] |
| pH 7.2 | 12.5 | [2] | |
| pH 4.0 | 9.7 | [2] |
For researchers assessing the environmental impact of this compound, here are methodologies from a study on the earthworm Eisenia fetida, a standard model organism for soil toxicology [3].
The experimental workflow for assessing bioavailability and biotoxicity in earthworms can be visualized as follows:
Exposure to this compound and M01 induces measurable oxidative stress and cellular damage in earthworms. The defense mechanisms and toxic effects involve several key pathways [3].
The interplay between the toxic insult and the organism's defense mechanisms can be summarized in the following pathway:
The data indicates that this compound, and particularly its metabolite M01, are persistent and pose a potential risk to soil-dwelling organisms. The high persistence and bioaccumulation potential of M01 warrant further investigation into its long-term ecological effects. Future research should focus on:
The metabolites formed influence how regulatory bodies define the residue for legal and safety purposes.
| Metabolite Code | Common Name | Transformation Process | Toxicological Significance |
|---|---|---|---|
| Spiromesifen | Parent Compound | N/A | Basis for toxicological reference values [1]. |
| M01 | This compound-enol | Primary hydrolysis product | Considered to have toxicity covered by the parent compound [1]. |
| M02 | This compound-4-hydroxymethyl | Hydroxylation of M01 | Included in risk assessment for specific crops due to potential significance [2]. |
| M03 | 4-Hydroxymethylglucoside-spiromesifen-enol | Conjugation (glucosylation) of M02 | Included in risk assessment for specific crops as a conjugate of M02 [2]. |
Regulatory Residue Definitions:
To study these metabolites, robust analytical methods are required. The following workflow outlines the standard protocol for extracting and measuring this compound residues in crops, based on the QuEChERS approach cited in multiple studies [2] [3] [4].
Detailed Protocol:
The breakdown of this compound in plants follows first-order kinetics. The table below shows its persistence in different crops.
| Crop | Half-life (Days) | Pre-harvest Interval (PHI) Reference | Key Dissipation Factor |
|---|---|---|---|
| Tomato | 2.37 | [3] | Rapid initial dissipation |
| Cabbage | 3.79 | [3] | Moderate persistence |
| Lettuce | 2.89 | 7 days [4] | Rapid dissipation |
| Perilla Leaves | 4.25 | 7 days [4] | Slower dissipation, influenced by leaf morphology |
Factors Influencing Dissipation:
Regulatory evaluations conclude that the authorized use of this compound is unlikely to pose a significant health risk to consumers [2] [1].
This compound is a tetronic acid derivative belonging to the chemical class of spirocyclic phenylsubstituted cyclic ketoenols that functions as a potent insecticide and acaricide. This non-systemic pesticide demonstrates exceptional efficacy against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.) through its unique mode of action as an acetyl CoA carboxylase inhibitor [1] [2]. By disrupting lipid biosynthesis, this compound effectively controls pest populations by targeting their growth and development stages, particularly larvae [1]. The compound has gained prominence in agricultural systems due to its reduced cross-resistance potential compared to older acaricides and its favorable mammalian toxicity profile [3] [2].
The metabolic transformation of this compound to its primary metabolite, BSN2060-enol (also referred to as BSN2060), represents a critical pathway that influences both the compound's efficacy and environmental persistence. This metabolic conversion occurs through enzymatic hydrolysis in various biological systems, including plants, soil, and potentially in mammalian systems [1] [2]. Understanding this transformation is essential for comprehensive risk assessment, establishing pre-harvest intervals, and setting maximum residue limits for various crops. The BSN2060-enol metabolite maintains biological activity and contributes to the overall pesticidal effect, though it typically exhibits different persistence characteristics compared to the parent compound [2]. This technical guide provides an in-depth examination of the formation, analysis, and implications of this significant metabolite, with comprehensive data visualization and analytical protocols for researchers and regulatory professionals.
This compound and its metabolite BSN2060-enol possess distinct chemical structures that dictate their environmental behavior and analytical detection. The following table summarizes their fundamental chemical properties:
Table 1: Chemical Properties and Identification of this compound and BSN2060-enol
| Property | This compound | BSN2060-enol |
|---|---|---|
| IUPAC Name | 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 3,3-dimethylbutyrate | Not fully specified in data |
| CAS Number | 283594-90-1 | Not specified |
| Molecular Formula | C₂₃H₃₀O₄ | Derived from this compound |
| Molecular Mass | 370.48 g/mol | 272.34 g/mol (calculated) |
| Structural Features | Tetronic acid derivative with spirocyclic structure | Enol form without butyrate ester |
| Conversion Factor | - | 1.36 (to express as this compound equivalents) |
This compound is characterized by a complex spirocyclic structure featuring a mesityl group (2,4,6-trimethylphenyl) attached to a tetronic acid derivative system. The compound exhibits low water solubility (0.13 mg/L at 20°C and pH 7) and a high octanol-water partition coefficient (log P of 4.55), indicating strong lipophilic character [1]. These properties contribute to its behavior in biological systems and environmental matrices, influencing adsorption, translocation, and persistence patterns. The compound has a melting point of 98°C and decomposes before boiling, with a degradation point at approximately 375°C [1].
The metabolite BSN2060-enol is formed through enzymatic hydrolysis of the 3,3-dimethylbutyrate ester group of this compound, resulting in a molecular mass of 272.34 g/mol [2]. The conversion factor of 1.36 is applied to convert BSN2060-enol residue concentrations to this compound equivalents for regulatory purposes, calculated as the molecular weight ratio of this compound (370.49 g/mol) to BSN2060-enol (272.34 g/mol) [2]. This conversion is essential for accurate risk assessment and total residue quantification in agricultural products and environmental samples.
Advanced analytical techniques are employed for the definitive identification and quantification of this compound and BSN2060-enol in various matrices. The canonical SMILES notation for this compound is CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C, which provides a linear representation of its molecular structure [1]. The International Chemical Identifier (InChI) is InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3, providing a standardized representation for database searches and computational chemistry applications [1].
The two-dimensional structure diagram is available for this compound, confirming the spirocyclic arrangement that is characteristic of this chemical class [1]. For the BSN2060-enol metabolite, while the exact structural details are less documented, it is known to retain the core spirocyclic structure without the 3,3-dimethylbutyrate ester group, resulting in enhanced polarity and different chromatographic behavior compared to the parent compound. These structural differences are crucial for developing selective analytical methods that can distinguish between the parent compound and its metabolite in complex matrices.
The biotransformation of this compound to BSN2060-enol occurs primarily through enzymatic hydrolysis mediated by esterases and related hydrolase enzymes present in biological systems. This conversion involves the cleavage of the ester bond linking the 3,3-dimethylbutyrate moiety to the spirocyclic core structure, resulting in the formation of the free enol form and the corresponding acid metabolite. The metabolic pathway can be visualized through the following Graphviz diagram, which illustrates the key transformation steps and associated enzymes:
Diagram 1: Metabolic pathway of this compound to BSN2060-enol via enzymatic hydrolysis
This transformation represents a critical detoxification pathway in many biological systems, although the resulting metabolite retains biological activity against target pests. The rate of this conversion varies significantly between different plant species and environmental conditions, influencing the overall persistence and efficacy of the applied pesticide. In lettuce and perilla leaves, studies have demonstrated that the formation of BSN2060-enol occurs rapidly following application, with detectable levels appearing within hours of treatment [2]. The metabolic conversion continues throughout the dissipation phase, contributing to the overall residue profile that must be considered for regulatory decisions.
The formation of BSN2060-enol follows distinct temporal patterns that are influenced by application methods, plant characteristics, and environmental factors. Research on leafy vegetables has demonstrated that the maximum concentration of BSN2060-enol typically occurs within 1-3 days after application, following which it gradually dissipates along with the parent compound [2]. The following table summarizes the formation and dissipation characteristics observed in different agricultural matrices:
Table 2: Formation and Dissipation Kinetics of this compound and BSN2060-enol in Various Crops
| Crop | Application Rate (g a.i./ha) | Time to Max BSN2060-enol (days) | Half-life this compound (days) | Half-life BSN2060-enol (days) |
|---|---|---|---|---|
| Lettuce | 20-30 (SC formulation) | 1-2 | 2.89 | Not specified |
| Perilla Leaves | 20-30 (SC formulation) | 2-3 | 4.25 | Not specified |
| Chilli | 96-192 | 2-4 | 3.0-5.0 | Similar to parent |
| General Pattern | Varies by crop | 1-3 | 2.89-4.25 | Slightly longer than parent |
The conversion efficiency from this compound to BSN2060-enol varies significantly based on plant morphology and physiological characteristics. For instance, perilla leaves, which feature a hairy leaf surface, demonstrate higher initial retention of this compound and consequently greater formation of the metabolite compared to lettuce with smoother leaf surfaces [2]. This morphological difference results in variations in initial deposition and subsequent metabolic rates, highlighting the importance of crop-specific studies for accurate residue prediction and risk assessment. Environmental factors such as temperature, humidity, and sunlight exposure further modulate these metabolic processes, with higher temperatures generally accelerating both the metabolic conversion and subsequent dissipation pathways.
The analysis of this compound and BSN2060-enol residues employs sophisticated extraction and cleanup methodologies to ensure accurate quantification at trace levels. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for these compounds in various matrices, providing excellent recovery with minimal matrix interference [3] [2]. The following standardized protocol details the extraction and cleanup steps:
Sample Homogenization: Representative crop samples (10-12 kg) are collected and transported to the laboratory under controlled conditions to prevent degradation. The samples are homogenized using a high-speed blender to ensure uniform distribution of residues [3].
Extraction Procedure: A 15-gram portion of homogenized sample is weighed into a 50-mL centrifuge tube. Then, 15 mL of acetonitrile (HPLC grade) is added, and the mixture is shaken vigorously for 1 minute. Subsequently, a pre-weighed mixture of buffering salts (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) is added immediately [2].
Phase Separation: The tubes are shaken vigorously for another minute and then centrifuged at 4000 rpm for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper layer) is transferred to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbents for cleanup [3] [2].
Cleanup Process: For cleanup, 1 mL of the extract is transferred to a 2-mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg primary secondary amine (PSA), and 25 mg C18 sorbent. The mixture is vortexed for 30 seconds and centrifuged at 10,000 rpm for 2 minutes. The purified supernatant is filtered through a 0.22-μm nylon syringe filter prior to instrumental analysis [2].
Advanced chromatographic techniques coupled with sensitive detection systems are employed for the accurate quantification of this compound and BSN2060-enol. The following table summarizes the key instrumental parameters for different analytical platforms:
Table 3: Instrumental Analysis Parameters for this compound and BSN2060-enol
| Analytical Parameter | GC-ECD Method | GC-MS Method | LC-MS/MS Method |
|---|---|---|---|
| Separation Column | DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) | C18 reverse phase column |
| Detection System | Electron Capture Detector | Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Mode | Not applicable | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Quantification Limits | 0.01 mg/kg | 0.01 mg/kg | 0.01 mg/kg |
| Recovery Range | 80.6-107.9% | 80.6-107.9% | 80.6-107.9% |
| Key Advantages | High sensitivity for halogenated compounds | Confirmatory analysis | High specificity and precision |
The analytical method validation for these compounds demonstrates excellent performance characteristics. For this compound, recovery rates range from 80.6% to 107.9% with relative standard deviations below 10%, meeting international acceptance criteria for residue analysis [2]. The method limit of quantification (MLOQ) is consistently established at 0.01 mg/kg for both compounds across different matrices, providing sufficient sensitivity for regulatory compliance monitoring against established maximum residue limits (MRLs) [3] [2]. The linearity of the calibration curves is excellent, with regression coefficients (R²) exceeding 0.99 across the validated concentration range of 0.01 to 1.0 mg/kg, ensuring accurate quantification throughout the analytical range [2].
This compound and its metabolite BSN2060-enol exhibit distinct dissipation patterns in various cropping systems, following first-order kinetics with correlation coefficients ranging from 0.93 to 0.97 [2]. The following table comprehensively summarizes the dissipation parameters across different agricultural matrices:
Table 4: Dissipation Kinetics of this compound in Various Crops Under Field Conditions
| Crop Matrix | Application Rate (g a.i./ha) | Initial Deposit (mg/kg) | Dissipation after 7 days (%) | Half-life (days) | PHI Recommendation (days) |
|---|---|---|---|---|---|
| Lettuce | 20-30 (SC formulation) | 136.90 | 81.45 | 2.89 | 5-7 |
| Perilla Leaves | 20-30 (SC formulation) | 189.75 | 76.68 | 4.25 | 7-10 |
| Chilli | 96 | Not specified | Not specified | 3.0-5.0 | 3-5 |
| Chilli | 192 | Not specified | Not specified | 3.0-5.0 | 5-7 |
| Eggplant | Literature values | Not specified | Not specified | 3.0 | 3-5 |
| Cucumber | Literature values | Not specified | Not specified | 5.64 | 5-7 |
The dissipation rate is influenced by multiple factors including application concentration, formulation type, crop characteristics, and environmental conditions. The initial deposition of this compound is significantly higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg) when applied at similar rates, attributed to the hairy leaf surface of perilla that enhances retention [2]. The half-life values range from 2.89 days in lettuce to 4.25 days in perilla leaves, indicating relatively rapid dissipation under field conditions [2]. These half-lives are consistent with observations in other crops, including cucumber (5.64 days), eggplant (3 days), and tea (5 days) [2]. The growth dilution effect, where plant biomass increases during the growth period, contributes significantly to the apparent dissipation, particularly in fast-growing crops like lettuce and perilla [2].
Comprehensive risk assessment for this compound and its metabolite BSN2060-enol involves calculating exposure estimates and comparing them to toxicological reference values. The following Graphviz diagram illustrates the integrated risk assessment workflow:
Diagram 2: Risk assessment workflow for this compound and its metabolites
The estimated daily intake (EDI) and theoretical maximum daily intake (TMDI) values for this compound and its metabolites remain well below the acceptable daily intake (ADI) established by regulatory authorities. For this compound, the %ADI values are 6.83% in lettuce and 4.60% in perilla leaves, while for chromafenozide (often applied together with this compound), the values are significantly lower at 0.56% and 0.25%, respectively [2]. The TMDI values for this compound and chromafenozide are 67.49% and 3.43%, respectively, indicating that residues of both compounds pose no considerable health risks to consumers when used according to good agricultural practices [2]. These risk assessment calculations provide a scientific basis for establishing maximum residue limits and pre-harvest intervals to ensure consumer safety while maintaining effective pest control.
This compound and its metabolite BSN2060-enol exhibit specific environmental behavior patterns that influence their ecological impact and regulatory status. The compound is classified as a "forever chemical" under Rule 9 criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is ≤ 0.1 mg/L [1]. This classification reflects concerns about its potential persistence and bioaccumulation in aquatic ecosystems. The high lipophilicity (log P of 4.55) suggests potential for bioaccumulation in fatty tissues of organisms, though this must be balanced against its relatively rapid degradation in most environmental matrices [1].
The environmental fate of this compound is characterized by moderate persistence in soil and water systems, with degradation rates influenced by microbial activity, pH, temperature, and sunlight exposure. The metabolite BSN2060-enol generally exhibits greater mobility in soil environments due to its increased polarity compared to the parent compound, potentially leading to different environmental distribution patterns. While not explicitly listed under major international regulatory frameworks like the Stockholm Convention or Rotterdam Convention, this compound is subject to the OSPAR convention for the protection of the marine environment of the North-East Atlantic [1]. This regulatory status underscores the importance of appropriate stewardship and application practices to minimize potential environmental impacts, particularly in sensitive ecosystems.
Various processing and household preparation methods have been evaluated for their efficacy in reducing this compound and BSN2060-enol residues in agricultural commodities. Research conducted on chilli fruits has demonstrated significant differences in removal efficiency among different approaches:
Table 5: Efficacy of Decontamination Methods for this compound Residue Removal in Chilli
| Decontamination Method | Removal Efficiency (%) | Practical Implementation | Advantages | Limitations |
|---|---|---|---|---|
| Lukewarm Water Treatment | Highest efficacy | Immersion in lukewarm water for 10-15 minutes | Safe, cost-effective, eco-friendly | Potential nutrient leaching |
| Tap Water Rinsing | Lowest efficacy | Rinsing under running tap water for 2-3 minutes | Simple, convenient | Limited penetration |
| Chemical Solutions | Variable efficacy | Use of dilute acetic acid, NaHCO₃, or KMnO₄ solutions | Broad spectrum removal | Potential chemical residues |
| Tamarind/Lime Water | Moderate efficacy | Soaking in natural acidic solutions | Natural ingredients | Variable consistency |
The lukewarm water treatment has been identified as the most effective approach, achieving the highest elimination of this compound residues from chilli fruits [3]. This method likely enhances removal efficiency through improved solubility and possible loosening of the waxy cuticular layer where lipophilic pesticides like this compound tend to accumulate. The effectiveness varies based on residue location within the fruit matrix, with surface residues being more readily removed compared to internalized residues [3]. The simplicity and cost-effectiveness of this approach make it particularly suitable for implementation at both household and commercial scales, providing a practical means to reduce consumer exposure while maintaining product quality.
This comprehensive technical assessment demonstrates that this compound undergoes predictable metabolic transformation to BSN2060-enol across various agricultural systems, with distinct dissipation patterns influenced by crop characteristics and environmental conditions. The analytical methodologies employing QuEChERS extraction with GC-ECD, GC-MS, or LC-MS/MS detection provide robust and sensitive quantification of both compounds at levels sufficient for regulatory monitoring. The risk assessment data indicate that this compound residues, when used according to good agricultural practices, pose no significant health concerns to consumers, with exposure estimates well below established toxicological reference values.
The QuEChERS method, an acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," represents a streamlined approach for the multi-residue analysis of pesticides in food matrices. Originally developed by Anastassiades and Lehotay in 2003, this method has revolutionized pesticide residue analysis by replacing traditional laborious techniques with a simplified process involving acetonitrile extraction, salt-induced partitioning, and dispersive solid-phase extraction clean-up [1] [2]. These application notes provide a detailed protocol for applying the QuEChERS method specifically to the extraction and analysis of spiromesifen in various vegetable matrices.
This compound is a novel tetronic acid derivative insecticide and acaricide that effectively controls whiteflies and spider mites by inhibiting lipid biosynthesis [3]. Monitoring its residue levels in vegetables is crucial for food safety compliance and consumer health protection. The methodology outlined herein has been validated across multiple studies for this compound determination in tomatoes, lettuce, perilla leaves, and other vegetables, demonstrating excellent analytical performance through satisfactory recovery rates, precision, and sensitivity [4] [5] [3].
The QuEChERS method operates on the principle of partitioning between an organic solvent and an aqueous phase after the addition of salts, followed by a purification step to remove interfering compounds. The key steps include:
The flexibility of the QuEChERS method allows for modifications to optimize the extraction of this compound based on specific vegetable matrix characteristics, which is particularly important given the compound's susceptibility to degradation under certain conditions [1].
Fresh vegetable samples should be chopped and thoroughly homogenized using a food processor or blender. For tomatoes, this involves removing surface dust and chopping the entire fruit into small segments [6]. To prevent analyte degradation during homogenization, the use of dry ice is recommended, particularly for volatile compounds [2]. A representative subsample of 10-15 g is typically used for analysis.
The following workflow diagram illustrates the complete QuEChERS extraction and clean-up process:
The analysis of this compound is optimally performed using LC-MS/MS with positive electrospray ionization and multiple reaction monitoring. The following table summarizes optimized instrument parameters from recent studies:
Table 1: Optimized LC-MS/MS parameters for this compound analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | [5] |
| Precursor Ion | 371.2 [M+H]⁺ | [5] |
| Quantifier Transition | 371.2 → 255.2 (CE 31V) | [5] |
| Qualifier Transition | 371.2 → 273.2 (CE 11V) | [5] |
| Chromatographic Column | C18 (100 mm × 4 mm, 3 µm) | [5] |
| Mobile Phase | Methanol/water or Acetonitrile/water with 0.1% formic acid | [5] |
| Flow Rate | 1 mL/min | [5] |
| Injection Volume | 20 µL | [8] |
The QuEChERS method for this compound extraction has been extensively validated across various vegetable matrices. The following table compiles key validation parameters from published studies:
Table 2: Method validation parameters for this compound in different vegetables
| Vegetable Matrix | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Linear Range (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| Tomato | 71.6-105.3 | <20 | 0.0015 | 0.005 | - | [4] |
| Tomato | 91.3-97.2 | <12.9 | 0.00026 | 0.005 | 0.001-0.1 | [5] |
| Lettuce | 88.2-101.9 | <10 | - | 0.01 | 0.01-1.0 | [3] |
| Perilla Leaves | 78.0-99.9 | <10 | - | 0.01 | 0.01-1.0 | [3] |
Matrix effects pose a significant challenge in this compound analysis by LC-MS/MS. Studies have demonstrated signal suppression of 35-43.6% for this compound in tomato matrices when analyzed without clean-up [5]. Several effective strategies have been identified to mitigate these effects:
The validated QuEChERS method has been successfully applied to monitor this compound residues in various vegetables under different growing conditions:
Studies have investigated the dissipation kinetics of this compound in vegetables, with results demonstrating variation based on matrix type and environmental conditions:
Table 3: Dissipation parameters of this compound in different vegetables
| Vegetable | Half-life (days) | Initial Deposit (mg/kg) | Application Rate | Reference |
|---|---|---|---|---|
| Tomato (Open Field) | 6.0-6.5 | 0.855-1.545 | 125-250 g a.i./ha | [4] |
| Tomato (Polyhouse) | 8.1-9.3 | 0.976-1.670 | 125-250 g a.i./ha | [4] |
| Lettuce | 2.89 | 136.90 | Label rate | [3] |
| Perilla Leaves | 4.25 | 189.75 | Label rate | [3] |
Risk assessment studies indicate that this compound residues in vegetables pose minimal health concerns to consumers. The calculated percentage of acceptable daily intake (%ADI) for this compound was 6.83% in lettuce and 4.60% in perilla leaves, well below the 100% threshold that would indicate potential risk [3]. Similarly, hazard quotient values for this compound and other pesticides in greenhouse-grown vegetables were below the safety threshold, confirming consumer safety [6].
The QuEChERS method provides an efficient, reliable, and robust approach for the determination of this compound residues in various vegetable matrices. The method demonstrates excellent performance characteristics with recoveries typically between 70-110%, relative standard deviations below 20%, and limits of quantification sufficient to monitor residues below established maximum residue limits. The flexibility of the method allows for adaptation to different vegetable types through modification of the clean-up sorbents and extract dilution factors. When coupled with LC-MS/MS analysis, the method enables accurate quantification and confirmation of this compound residues for compliance monitoring, regulatory decision-making, and consumer safety assessment.
1. Introduction Spiromesifen is a tetronic acid derivative insecticide and acaricide used against whiteflies and spider mites. Monitoring its residues in food and environmental samples is crucial for compliance with Maximum Residue Limits (MRLs). Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering the enhanced sensitivity and selectivity needed to detect low residue levels amidst complex sample matrices [1]. This protocol provides a robust method based on the QuEChERS sample preparation approach and GC-MS/MS determination.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (QuEChERS) The following workflow outlines the sample preparation steps:
Detailed Steps:
2.3. Instrumental Analysis: GC-MS/MS
3. Method Validation While specific validation data for this compound was not found in the search results, the table below outlines the expected performance criteria based on a validated GC-MS/MS method for 49 pesticides, which serves as a robust model [3].
Table 1: Expected Method Validation Parameters for this compound
| Parameter | Result / Requirement |
|---|---|
| Linearity Range | 10 - 300 µg/L [3] |
| Limit of Detection (LOD) | ~ 0.001 - 0.002 mg/kg (estimated) |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg (estimated) [3] |
| Accuracy (Recovery %)* | 78% - 107% [3] |
| Precision (RSD%)* | < 20% [3] |
At three fortification levels (e.g., 1x, 2x, 10x LOQ).
Table 2: Example MRM Transitions for this compound (Requires Experimental Optimization)
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|
| To be determined | To be determined (Quantifier) | To be determined (Qualifier) | To be optimized |
4. Quality Control
Spiromesifen is a prominent keto-enol insecticide and acaricide that acts as an acetyl-coenzyme A carboxylase (ACCase) inhibitor, disrupting lipid biosynthesis in target pests such as whiteflies and spider mites [1] [2] [3]. Its primary environmental metabolite, This compound-enol (also referred to as M01), is of significant toxicological interest. Studies indicate that M01 exhibits greater environmental persistence and bioaccumulation potential in earthworms (Eisenia fetida) compared to the parent compound, highlighting the necessity for analytical methods that can monitor both the parent molecule and its transformation products [2].
A robust multi-residue method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous determination of this compound, spirodiclofen, spirotetramat, and their relevant metabolites in complex matrices like edible fungi and tomatoes [1] [3]. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, ensuring efficient extraction and purification.
The sample preparation workflow is designed to maximize recovery and minimize matrix effects. The following diagram illustrates the complete experimental workflow from sample to analysis:
Instrumental parameters are critical for achieving high sensitivity and selectivity.
Chromatography:
Mass Spectrometry:
The table below summarizes the optimized MS/MS parameters for this compound and its environmental metabolite, M01 (this compound-enol), based on published data.
Table 1: Optimized MS/MS Parameters for this compound and its Metabolite M01
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ions (Quantifier → Qualifier) | Collision Energy (V) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| This compound | 371.2 | 273.2 → 255.2 | 11 → 31 | ~8.09 | [3] |
| This compound-enol (M01) | 273.1 | 171.0 → 199.1 | 15 → 12 | Data not specified | [2] |
The developed method has been rigorously validated according to standard guidelines, demonstrating reliability for residue analysis.
Table 2: Method Validation Parameters for this compound in Food Matrices
| Validation Parameter | Result for this compound | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.9991 | [3] |
| Limit of Quantification (LOQ) | 5 μg/kg (in tomatoes) | [3] |
| Recovery (%) | 74.5 - 106.4% (in edible fungi); 89.23 - 97.22% (in tomatoes) | [1] [3] |
| Precision (RSD%) | Intra-day: ≤ 8.35%; Inter-day: ≤ 15.85% | [3] |
| Matrix Effect (%) | -15.3% (managed via 4-fold dilution) | [3] |
Beyond residue analysis, LC-MS/MS methods facilitate critical environmental and toxicological studies.
The validated method has been successfully applied to study the dissipation kinetics of this compound in tomatoes under field conditions [3].
This protocol outlines the specific steps for analyzing this compound in crops like tomatoes or edible fungi.
The LC-MS/MS method detailed here provides a robust, sensitive, and reliable solution for quantifying this compound and its key metabolites in complex matrices. Its applicability spans from food safety monitoring and regulatory compliance to environmental fate and toxicity studies, offering critical support for comprehensive risk assessment.
This compound is a novel non-systemic insecticide from the chemical class of tetronic acid derivatives that acts effectively against whiteflies (Bemisia spp. and Trialeurodes spp.) and tetranychid spider mite species (Tetranychus spp.). Its mode of action involves the inhibition of the lipid metabolism enzyme (acetyl CoA-carboxylase), causing a significant decrease in lipids and disrupting normal insect development. This insecticide has gained prominence in integrated pest management programs due to its specificity toward target pests and reduced cross-resistance issues compared to conventional insecticides. As a relatively new insecticide/acaricide, establishing scientific-based pre-harvest intervals (PHI) is essential for ensuring food safety while maintaining efficacy against destructive arthropod pests.
The determination of pre-harvest intervals for this compound across various crop commodities requires comprehensive investigation of its residual characteristics and dissipation patterns under field conditions. PHI represents the minimum time that must elapse between the final pesticide application and crop harvest, ensuring that residue levels decline to concentrations at or below established maximum residue limits (MRLs). This parameter is critically influenced by multiple factors including crop morphology, environmental conditions, application methods, and the physicochemical properties of the pesticide itself. Recent regulatory actions, such as the United States Environmental Protection Agency's establishment of tolerances for this compound in oranges and orange oil at 0.15 ppm and 40.0 ppm respectively, highlight the ongoing efforts to refine its regulatory framework based on scientific evidence [1].
Table 1: Dissipation parameters of this compound across various crop commodities
| Crop | Initial Deposit (mg/kg) | Dissipation After 7 Days (%) | Half-Life (Days) | Final Residue Range (mg/kg) | References |
|---|---|---|---|---|---|
| Lettuce | 136.90 | 81.45 | 2.89 | Not specified | [2] |
| Perilla Leaves | 189.75 | 76.68 | 4.25 | Not specified | [2] |
| Tomato | Not specified | Not specified | 1.49-1.83 | 0.307-0.751 | [3] |
| Chilli | Not specified | Not specified | Not specified | Dependent on application rate | [4] |
The dissipation of this compound follows first-order kinetics across all studied crops, with correlation coefficients ranging between 0.93 and 0.97, indicating excellent model fit [2]. The variation in half-lives between crops highlights the impact of crop-specific characteristics on residue persistence. For instance, the longer half-life observed in perilla leaves (4.25 days) compared to lettuce (2.89 days) may be attributed to the hairy leaf surface of perilla plants, which potentially retains initial deposits more effectively and protects the compound from environmental degradation [2]. Similarly, studies in tomatoes reported half-lives of 1.49-1.83 days, with this compound dissipating more rapidly than spirodiclofen (1.91-2.38 days) under comparable conditions [3].
Table 2: Risk assessment parameters for this compound across crops
| Crop | %ADI (Acceptable Daily Intake) | TMDI (Theoretical Maximum Daily Intake) % | Risk Classification | References |
|---|---|---|---|---|
| Lettuce | 6.83 | 67.49 | Acceptable | [2] |
| Perilla Leaves | 4.60 | 67.49 | Acceptable | [2] |
| Tomato | Not specified | Not specified | Safe for adult consumers | [3] |
The risk assessment calculations demonstrate that this compound residues pose no considerable health risks to consumers, as evidenced by the %ADI values well below 100% and TMDI values at 67.49% of the acceptable intake [2]. Chronic risk assessment studies further confirm that both this compound and spirodiclofen are safe for adult consumers when applied according to recommended field practices [3]. These findings provide a scientific basis for establishing MRLs and PHIs that ensure consumer safety while allowing effective pest management.
Field experiments should be conducted using a randomized block design (RBD) with each treatment replicated at least four times to ensure statistical robustness [4]. For this compound, applications should include at least two treatment levels: the recommended dosage (96 g a.i. ha⁻¹ for chilli) and a double dosage (192 g a.i. ha⁻¹) to evaluate worst-case scenarios [4]. Applications should be timed according to crop growth stages, with the first application during the initiation of the fruiting stage and subsequent applications at 10-day intervals [4].
Sampling should be conducted according to a predetermined schedule to characterize the dissipation curve adequately. For leafy vegetables and fruits, collect samples at 0 days (2 hours after application), 1, 3, 5, 7, 10, and 14 days after the final application [2]. The initial residue (0-day) represents the theoretical maximum deposition and is calculated based on the active ingredient concentration percentage in the formulation, dilution factors, and formulation type [2].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the gold standard for pesticide residue extraction in plant matrices [2] [3]. The following protocol has been validated for this compound and its metabolite BSN2060-enol in various crops:
For instrumental analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity:
For regulatory acceptance, the analytical method must be thoroughly validated according to international guidelines (e.g., SANTE/11312/2021):
The consumer safety assessment for this compound residues involves calculating the estimated daily intake (EDI) and comparing it with the acceptable daily intake (ADI) established by regulatory authorities. The EDI is calculated using the following equation:
EDI = (STMR × F) / bw
Where STMR is the supervised trials median residue, F is the average food consumption factor, and bw is the average body weight (typically 60 kg for adults). The theoretical maximum daily intake (TMDI) represents a worst-case scenario and is calculated using the maximum residue level instead of the STMR.
The risk quotient is then expressed as %ADI = (EDI / ADI) × 100. A value below 100% indicates acceptable risk levels [2]. Studies have demonstrated that for this compound, the TMDI values represent 67.49% of the ADI, indicating no considerable health risks to consumers [2].
The PHI determination relies on modeling the dissipation kinetics of this compound residues. Using first-order kinetics, the half-life (t₁/₂) is calculated from the dissipation constant (k) using the equation t₁/₂ = ln(2)/k. The PHI is then established as the time required for residues to decline below the established MRL, with an additional safety margin applied to account for variability in application and environmental conditions.
For minor crops where MRLs have not been established, data from supervised field trials are used to propose appropriate limits. The maximum residue limit should be set based on the 95th percentile of residue data from supervised trials, considering the recommended application rate and the minimum PHI required to ensure consumer safety [2].
The following diagram illustrates the comprehensive workflow for determining pre-harvest intervals of this compound in agricultural crops:
Diagram 1: Comprehensive workflow for determining pre-harvest intervals of this compound in agricultural crops
These application notes provide systematic protocols for determining pre-harvest intervals of this compound in various crops. The data demonstrates that this compound exhibits crop-specific dissipation patterns with half-lives ranging from 1.49 days in tomatoes to 4.25 days in perilla leaves. The validated QuEChERS method coupled with LC-MS/MS analysis provides robust analytical performance with recoveries of 80.6-107.9% and RSDs <10%, ensuring reliable residue data generation.
Risk assessment calculations confirm that this compound residues pose no considerable health risks to consumers when applied according to recommended practices, with TMDI values at 67.49% of the ADI. These findings support the establishment of science-based MRLs and PHIs that balance effective pest management with consumer safety. Further studies should focus on expanding residue databases for minor crops and investigating the effects of various processing methods on residue levels to refine dietary risk assessments.
Spiromesifen is a novel insecticide-acaricide belonging to the chemical class of tetronic acid derivatives that acts as an effective acetyl-coenzyme A carboxylase inhibitor, disrupting lipid biosynthesis in target pests [1] [2]. It has demonstrated excellent efficacy against whiteflies and spider mites on various crops, including tomatoes, leafy vegetables, and fruits [2]. As a relatively new pesticide, establishing reliable analytical methods for monitoring this compound residues in food matrices is essential for food safety assessment, regulatory compliance, and consumer protection. The method validation process ensures that analytical procedures are scientifically sound, reproducible, and suitable for their intended purpose in accordance with international standards.
This application note provides a comprehensive analytical method validation for the determination of this compound residues in various food matrices using advanced chromatographic techniques. The protocols described herein have been optimized to achieve high sensitivity, excellent accuracy, and robust performance across different commodity groups. Additionally, we present application data from residue dissipation studies and risk assessment evaluations that demonstrate the practical utility of these methods in generating scientifically valid data for establishing pre-harvest intervals and maximum residue limits.
The analytical method for this compound determination in food matrices has been extensively validated across multiple studies employing QuEChERS-based extraction approaches followed by liquid chromatography-tandem mass spectrometry analysis. The method demonstrates excellent performance characteristics with high sensitivity and reliable precision across various food matrices including tomatoes, lettuce, perilla leaves, and edible fungi [3] [1] [2].
The validation studies established a limit of quantification of 5 μg/kg for tomato fruits, which is sufficiently sensitive for monitoring compliance with stringent maximum residue limits established by regulatory bodies such as the European Union [1]. The method's linearity has been verified over concentration ranges of 1-100 μg/kg in tomato matrices, with correlation coefficients exceeding 0.999, demonstrating excellent proportionality between analyte concentration and instrument response [1].
For accuracy and precision assessment, recovery studies were conducted at multiple fortification levels across different matrices. As summarized in Table 1, the method delivers satisfactory recoveries ranging from 74.5% to 106.4% across various food commodities, with relative standard deviations below 15%, meeting the acceptance criteria established in international validation guidelines [3]. The consistency of these performance characteristics across different laboratories and matrices confirms the method's robustness for routine monitoring applications.
Table 1: Method validation parameters for this compound in different food matrices
| Parameter | Tomato | Edible Fungi | Lettuce | Perilla Leaves |
|---|---|---|---|---|
| Linearity Range (μg/kg) | 1-100 | - | - | - |
| Correlation Coefficient (R²) | ≥0.9993 | ≥0.9953 | >0.99 | >0.99 |
| Limit of Detection (μg/kg) | 0.26 | - | - | - |
| Limit of Quantification (μg/kg) | 5 | 10 | 10 | 10 |
| Recovery (%) | 89.23-97.22 | 74.5-106.4 | 80.6-107.9 | 78.0-99.9 |
| Precision (RSD%) | ≤12.88 | ≤14.5 | <10 | <10 |
| Matrix Effect (%) | -9.8 | Normalized with matrix-matched calibration | - | - |
The ion suppression/enhancement phenomena caused by co-extracted matrix components represent a significant challenge in mass spectrometric analysis of pesticide residues. For this compound determination in tomato matrices, a substantial signal suppression of 35% was observed when analyzing raw extracts without clean-up [1]. To address this issue, several mitigation strategies were evaluated, including extract dilution and clean-up with sorbents.
A comparative study demonstrated that a 4-fold dilution of the raw extract effectively reduced the matrix effect to -9.8% for this compound, representing the optimal approach that balanced sufficient sensitivity with acceptable matrix interference [1]. Alternatively, the use of primary secondary amine sorbent for clean-up provided some reduction in matrix effects but was less effective than the dilution approach. For complex matrices such as edible fungi, a combination of PSA, C18, and graphitized carbon black sorbents was employed to remove interfering compounds during the extract purification step [3]. The implementation of matrix-matched calibration was found to be essential for accurate quantification, effectively normalizing residual matrix effects that persisted after clean-up or dilution.
Field studies investigating the dissipation behavior of this compound in various crops have provided critical data for establishing appropriate pre-harvest intervals and assessing the environmental fate of this pesticide. The decline of this compound residues in agricultural commodities follows first-order kinetics, with the rate of dissipation varying based on crop characteristics and application conditions [1] [2].
In tomato fruits, this compound exhibits a relatively short half-life of 1.49-1.83 days, dissipating more rapidly than spirodiclofen which has a half-life of 1.91-2.38 days under similar conditions [1]. Studies conducted on leafy vegetables revealed slightly longer half-lives of 2.89 days in lettuce and 4.25 days in perilla leaves, potentially attributable to differences in leaf morphology and surface characteristics [2]. The initial deposit of this compound was found to be higher in perilla leaves (189.75 mg/kg) compared to lettuce (136.90 mg/kg), possibly due to the hairy leaf surface of perilla that enhances pesticide retention [2].
Table 2: Dissipation parameters of this compound in different crops
| Crop | Application Rate | Initial Deposit (mg/kg) | Half-life (days) | Dissipation after 7 days (%) |
|---|---|---|---|---|
| Tomato | Authorized dose | - | 1.49-1.83 | - |
| Lettuce | Standard dose | 136.90 | 2.89 | 81.45 |
| Perilla Leaves | Standard dose | 189.75 | 4.25 | 76.68 |
| Cucumber | - | - | 5.64 | - |
| Eggplant | - | - | 3.00 | - |
The chronic risk assessment for this compound residues in various food commodities indicates acceptable health risks for consumers. In tomatoes, the calculated theoretical maximum daily intake of this compound remains well below the acceptable daily intake, confirming consumer safety [1]. Similarly, risk assessment studies for leafy vegetables reported that the percentage of ADI for this compound was 6.83% in lettuce and 4.60% in perilla leaves, both below the 100% threshold that would indicate potential risk [2]. These findings demonstrate that when used according to authorized application rates and with appropriate pre-harvest intervals, this compound residues do not pose significant health concerns to consumers.
The sample preparation procedure is based on the QuEChERS approach with modifications optimized for this compound determination in various food matrices:
Homogenization: Representative samples (approximately 1 kg) are homogenized using a food processor to ensure sample uniformity.
Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile containing 1% formic acid and shake vigorously for 1 minute [3].
Phase Separation: Add a salt mixture containing 6.0 g of anhydrous MgSO₄ and 1.5 g of NaOAc, then shake immediately and vigorously for 1 minute to prevent salt aggregation [3].
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to achieve phase separation.
Purification: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of MgSO₄ for clean-up [3]. For tomato matrices, a simple 4-fold dilution approach can be employed as an alternative to d-SPE clean-up [1].
Reconstitution: Shake the mixture for 30 seconds, centrifuge, and filter the supernatant through a 0.22-μm syringe filter prior to instrumental analysis.
The instrumental analysis is performed using ultra-high performance liquid chromatography coupled with tandem mass spectrometry under the following optimized conditions:
To ensure data reliability, implement the following quality control protocols:
The following diagram illustrates the complete analytical workflow for this compound determination in food matrices, from sample preparation to final risk assessment:
The validated analytical method for determination of this compound residues in food matrices provides a robust, sensitive, and accurate approach for monitoring compliance with regulatory limits and conducting food safety assessments. The QuEChERS-based sample preparation coupled with UHPLC-MS/MS analysis delivers excellent performance characteristics across a wide range of food commodities, with demonstrated applicability in tomatoes, leafy vegetables, and edible fungi.
The supporting data on residue dissipation patterns and consumer risk assessment offer valuable insights for regulatory decisions and agricultural practices. The method's validation according to internationally accepted criteria ensures its suitability for implementation in testing laboratories, while the detailed protocols facilitate method transfer and harmonization across different laboratories.
The following table summarizes key data from a residue study on spiromesifen in lettuce and perilla leaves under greenhouse conditions. The study analyzed the insecticide's initial deposition and rate of dissipation, which are critical for determining a safe pre-harvest interval (PHI) [1].
Table 1: Residue Dissipation and Safety Parameters of this compound in Leafy Vegetables
| Parameter | Lettuce | Perilla Leaves |
|---|---|---|
| Initial Deposition (mg/kg) | 136.90 | 189.75 |
| Dissipation Half-life (days) | 2.89 | 4.25 |
| Dissipation after 7 days | 81.45% | 76.68% |
| Method Limit of Quantification (MLOQ) | 0.01 mg/kg | 0.01 mg/kg |
| Average Recovery Rate | 94.5 - 99.2% | 81.3 - 94.6% |
Safety Assessment: The risk assessment from this study concluded that the theoretical maximum daily intake (TMDI) of this compound residues from these crops poses no considerable health risk to consumers [1].
This protocol is adapted from a study investigating the residual characteristics of this compound in lettuce and perilla leaves [1]. The following diagram outlines the major steps from sample preparation to final analysis.
Field Trial and Application:
Sample Collection:
Sample Extraction using QuEChERS:
Instrumental Analysis by LC-MS/MS:
Data and Risk Assessment:
This compound is an acetyl coenzyme A carboxylase (ACCase) inhibitor that disrupts lipid biosynthesis, leading to a significant reduction in total lipids in target pests [2]. However, studies on non-target organisms highlight important considerations for its use within an Integrated Pest Management (IPM) framework.
Table 2: Effects of this compound on Non-Target Organisms
| Organism | Observed Effects | Implications |
|---|---|---|
| Zebrafish Embryos | Vascular developmental toxicity, including vascular malformations, inhibition of blood vessel remodeling, and disrupted endothelial cell migration [2] [3]. | Highlights potential ecological risk. Runoff into aquatic environments should be prevented. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Damaged cytoskeleton, cell cycle arrest, and inhibited cell viability and migration. Mechanism linked to disruption of the VEGF/VEGFR and Rho/ROCK signaling pathways [2] [3]. | Provides mechanistic insight into the vascular toxicity observed in animal models. |
| Earthworms (E. fetida) | Harm to epidermis, promotion of lysosomal and phagosomal activities, and significant effects on antioxidant and detoxification systems [2]. | Indicates potential impact on soil health and non-target soil organisms. |
| Entomopathogenic Fungi (e.g., Beauveria bassiana) | Combined applications can result in additive, synergistic, or antagonistic interactions, depending on the concentrations used [4]. | Suggests potential for combination strategies in IPM, but compatibility must be tested case-by-case. |
This compound can be effectively combined with biological control agents. Research on controlling the greenhouse whitefly (Trialeurodes vaporariorum) has shown that mixtures of this compound with entomopathogenic fungi like Beauveria bassiana can lead to additive or synergistic effects, increasing the speed of pest kill compared to single treatments [4].
The following workflow illustrates the process for evaluating such combinations, which can be a key component of an IPM strategy.
To implement this strategy:
This compound is a valuable tool for controlling sucking pests like whiteflies and mites in leafy vegetables. Its application at recommended rates (e.g., 144 g a.i./ha) and adherence to a scientifically determined PHI can ensure that residue levels are safe for consumption. However, its documented toxicity to non-target aquatic organisms necessitates careful application to minimize environmental runoff. Furthermore, its potential for both synergistic and antagonistic interactions with biological controls requires careful planning within an IPM program, underscoring the need for a precise and evidence-based application protocol.
Spiromesifen is a tetronic acid derivative insecticide that acts as a lipid biosynthesis inhibitor, primarily affecting immature whitefly stages (eggs and nymphs) [1]. Its efficacy can be quantified under different conditions.
Table 1: Efficacy of this compound Against B. tabaci Nymphs
| Parameter / Condition | LC₅₀ Value / Efficacy Factor | Notes / Comparative Basis |
|---|---|---|
| Baseline Susceptibility (Deionized Water) [2] | Used as baseline (1x) | Reference efficacy in absence of interfering factors. |
| Hard Water (645 mg/L) [2] | 39 times less efficacious | Efficacy significantly reduced. |
| Hard Water (1,869 mg/L) [2] | 84 times less efficacious | Extreme reduction in toxicity. |
| Hard Water with Adjuvant (Arkan) [2] | Efficacy improved by 13.68% | Adjuvant helps overcome water hardness antagonism. |
| Field Resistance (Spain) [1] | LC₅₀ > 30,000 mg L⁻¹; Resistance Factor >10,000-fold | Confirmed control failures; high-level resistance. |
| Cross-Resistance to Spirotetramat [1] | Up to 130-fold | Related compound; caution in rotation. |
This standardized protocol is used to determine the LC₅₀ (Lethal Concentration required to kill 50% of the test population) of this compound against second-instar nymphs of B. tabaci [2].
Workflow: Leaf Dip Bioassay
Materials and Reagents
Step-by-Step Procedure
This protocol specifically investigates how water quality affects this compound's field efficacy.
Materials and Reagents
Step-by-Step Procedure
The development of high-level resistance to this compound is a serious threat to its sustainable use. A proactive Insecticide Resistance Management (IRM) strategy is essential.
Table 2: this compound Resistance Profile & Management
| Aspect | Observation / Recommendation | Rationale / Evidence |
|---|---|---|
| Resistance Risk | High (Can develop rapidly in the field) | Field populations in Spain show >10,000-fold resistance [1]. |
| Cross-Resistance | Present with spirotetramat | Resistant strains show cross-resistance (up to 130-fold) [1]. |
| Key IRM Tactic | Rotate with unrelated modes of action | Integrate neonicotinoids, pyriproxyfen, or other distinct chemical classes [3] [1]. |
| Baseline Monitoring | Conduct regular leaf-dip bioassays | Essential for early detection of resistance development [1]. |
| Application Timing | Target immature stages (eggs, nymphs) | This compound is primarily an insect growth regulator (IGR) [1]. |
Integrated Resistance Management Workflow
This compound is a potent tool against B. tabaci, but its performance is highly context-dependent. The key to maintaining efficacy lies in understanding and managing the factors that influence it.
Spiromesifen is a selective tetronic acid derivative insecticide and acaricide classified under IRAC MoA Group 23 [1]. It primarily targets immature stages (larvae and nymphs) of Tetranychus urticae through a unique non-systemic mode of action as an acetyl CoA carboxylase (ACCase) inhibitor [1]. This inhibition disrupts lipid biosynthesis, leading to reduced energy reserves, impaired growth, and eventual death before successful maturation to adult stages [1] [2].
Key chemical properties: this compound has low water solubility (0.13 mg/L at 20°C) and high lipophilicity (Log P = 4.55), characteristics that enhance its cuticular penetration and activity against mite populations [1].
Standardized bioassays provide critical data for monitoring this compound efficacy and detecting resistance development in field populations.
Table 1: Toxicity of this compound against susceptible and resistant T. urticae strains [3]
| Strain / Population | LC₅₀ (mg a.i./L) | LC₉₀ (mg a.i./L) | Resistance Ratio |
|---|---|---|---|
| Susceptible (GSS) | 0.53 | 2.66 | 1.0 (reference) |
| Laboratory-Selected Resistant (IR) | 640.50 | - | 1,199-fold |
| Field Population (Turkey, Pop 14) | - | - | 142.5-fold |
| Field Population (Turkey, Pop 17) | - | - | 1.5-fold |
Purpose: To determine susceptibility levels and resistance ratios in field-collected T. urticae populations [4].
Materials:
Methodology:
Table 2: Sublethal effects of this compound on T. urticae life history parameters [5]
| Parameter | Control | LC₁₀ | LC₂₀ | LC₃₀ |
|---|---|---|---|---|
| Total Development Time (days) | Baseline | Increased | Increased | Increased |
| Adult Longevity (days) | Baseline | No significant effect | Reduced | Reduced |
| Oviposition Days | Baseline | No significant effect | Reduced | Reduced |
| Pre-oviposition Period | Baseline | No significant effect | No significant effect | Increased |
| Intrinsic Rate of Increase (r) | Baseline | No significant effect | Reduced | Reduced |
| Net Reproductive Rate (R₀) | Baseline | No significant effect | Reduced | Reduced |
| Population Doubling Time (DT) | Baseline | No significant effect | Increased | Increased |
Purpose: To evaluate sublethal concentrations on population growth parameters and transgenerational effects [5].
Materials:
Methodology:
Laboratory selection experiments demonstrate the high resistance risk in T. urticae. A strain selected with this compound + abamectin mixture developed 1,199-fold resistance to the mixture, with even higher resistance to individual components (258,874-fold to this compound and 1,759-fold to abamectin) [3].
Significant cross-resistance patterns have been observed:
Purpose: To identify detoxification enzymes involved in this compound resistance [4].
Materials:
Methodology:
Key Findings: Cytochrome P450 monooxygenases are primarily involved in this compound resistance, with CYP392E10 identified as a key metabolizer of this compound and related ketoenols [4].
Table 3: Compatibility of this compound with biological control agents [5]
| Predatory Mite Species | Effect of Sublethal Concentrations | IPM Compatibility |
|---|---|---|
| Amblyseius swirskii | Minimal sublethal effects; reduced fecundity | High - suitable for combined use |
| Phytoseiulus persimilis | Significant transgenerational effects; reduced survival and reproduction | Moderate to Low - requires temporal separation |
Purpose: To assess direct and indirect effects of this compound on beneficial arthropods [5].
Materials:
Methodology:
Purpose: To evaluate synergistic effects of this compound with biological control agents [6].
Materials:
Methodology:
Optimal Timing: Apply during early infestations when >50% of population consists of immature stages (eggs, larvae, nymphs) for maximum efficacy [1].
Application Technology: Use high-volume sprayers ensuring thorough coverage of upper and lower leaf surfaces where mites reside.
Rotation Partners: Rotate with acaricides from different IRAC groups (non-Group 23) to mitigate resistance development. Avoid rotating with other ketoenols (spirodiclofen, spirotetramat) due to cross-resistance risk [3] [4].
Integration Framework: Incorporate this compound in IPM programs with compatible predatory mites (A. swirskii) while avoiding simultaneous applications with P. persimilis [5].
This compound is a ketoenol acaricide that inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1]. Resistance in Tetranychus urticae is not attributed to a single mechanism but arises from a combination of metabolic and target-site based strategies.
The table below summarizes the key resistance mechanisms identified in recent studies:
| Mechanism Type | Specific Gene/Enzyme | Proposed Function in Resistance | Supporting Evidence |
|---|---|---|---|
| Metabolic Detoxification | CYP392E10 (P450) [1] | Metabolizes this compound (parent compound, not the active enol form) [1] | Overexpression in resistant strains; functional confirmation |
| Carboxyl/Cholinesterases (CCEs) [1] | Sequestration of the toxicant [1] | Overexpression of CCE04 linked to spirodiclofen resistance | |
| Cytochrome P450 Reductase (CPR) [1] | Essential for P450 enzyme function [1] | D384Y mutation identified via QTL mapping | |
| Target-Site Insensitivity | ACCase (F1656L mutation) [1] | Mutation in the conserved carboxyltransferase (CT) domain [1] | Found in field-collected, resistant populations; requires validation |
| ACCase (A2083V mutation) [1] | Confirmed ketoenol resistance mutation in other arthropods [1] | Validated in whiteflies/aphids; not yet confirmed in T. urticae |
Accurate diagnosis is the first step in effective resistance management. Here are two core experimental approaches you can use.
This protocol determines resistance levels and identifies potential cross-resistance patterns, which are critical for designing rotation strategies [1].
This protocol identifies if metabolic detoxification genes are overexpressed in a resistant population.
| Issue | Possible Cause | Solution |
|---|---|---|
| High control mortality in bioassays | Poor leaf disc health, contamination, improper environmental conditions. | Use younger, tender leaf discs. Ensure agar is sterile and plates are sealed to prevent desiccation. Maintain stable temperature and humidity. |
| High variability in replicate bioassays | Inconsistent mite age, uneven spraying, inaccurate mortality scoring. | Standardize using young adult females. Calibrate spray equipment regularly. Train all staff on consistent scoring criteria. |
| Low RNA quality/purity from mites | Degradation, contamination with cuticle/host plant material. | Flash-freeze mites in liquid N₂ before homogenization. Use a small pestle for thorough grinding. Check RNA integrity on an agarose gel. |
| Inconsistent qPCR results (high Ct, poor replicates) | Poor cDNA synthesis, primer-dimer formation, inhibitor carryover. | Test and validate primer efficiencies. Perform a 1:5 dilution of cDNA to reduce inhibitors. Include no-template controls. |
Q1: What is the risk of cross-resistance between this compound and other ketoenols like spirodiclofen? Cross-resistance is a documented risk. Selection with this compound can lead to a moderate increase in tolerance to spirodiclofen, and vice versa [1]. This is likely due to shared resistance mechanisms, such as the overexpression of detoxification enzymes like CYP392E10 which can metabolize both compounds [1].
Q2: Are there known field populations of T. urticae resistant to this compound? Yes, resistant field populations have been reported. For example, a study documented a field-collected population from a Turkish greenhouse that, after laboratory selection with this compound, developed over 30-fold higher resistance compared to its parental population [1].
Q3: If metabolic resistance is suspected, what is the best course of action? When P450-mediated metabolic resistance is diagnosed, the most effective strategy is to rotate this compound with acaricides that have a different mode of action and are not affected by the same detoxification pathways. Avoid compounds known to be susceptible to P450 metabolism.
Q4: How can I proactively manage resistance in a field or greenhouse setting?
The diagram below illustrates the interconnected mechanisms of this compound resistance and the corresponding diagnostic path in a resistant mite population.
Q: What are the primary metabolic mechanisms conferring resistance to spiromesifen? Research indicates that the enhanced activity of detoxification enzymes is a major driver of resistance. While the specific enzymes can vary by pest species, the following are most commonly implicated:
| Pest Species | Key Detoxification Enzymes Involved | Evidence Type |
|---|---|---|
| Two-spotted spider mite (Tetranychus urticae) | Esterases, Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s) | Biochemical assays, Synergist bioassays [1] |
| European red mite (Panonychus ulmi) | Cytochrome P450 monooxygenases (P450s), Carboxyl/Choline Esterases (CCEs) | Synergism, Enzyme activity assays [2] [3] |
| Citrus red mite (Panonychus citri) | Cytochrome P450 (Specifically CYP385C10) | Transcriptomics, RNAi validation [4] |
| Silverleaf whitefly (Bemisia tabaci) | Mechanism is not metabolic (suspected target-site resistance) | Lack of synergism, insensitivity to metabolic inhibitors [5] |
Q: How does cross-resistance manifest with other acaricides? Resistance to this compound can lead to cross-resistance with other compounds, which is a critical consideration for resistance management strategies.
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own resistance monitoring.
This protocol is adapted from studies on spider mites [2] [4].
This protocol helps determine if enhanced metabolism is a contributing resistance mechanism [2] [1].
This in vitro assay quantifies enzyme activity levels [2] [1].
To help visualize the logical flow of a typical resistance investigation, here is a pathway diagram integrating the protocols above.
| Problem | Possible Cause | Solution |
|---|---|---|
| High control mortality | Stress from handling, solvent toxicity, or poor insect health. | Optimize rearing conditions, use a different solvent or surfactant, and shorten experiment duration. |
| Inconsistent LC50 values | Non-uniform application, genetic heterogeneity in the test population, or variable environmental conditions. | Use precise application equipment (e.g., spray tower), use larger population sizes, and strictly control environmental conditions. |
| No synergistic effect observed | (1) Resistance is not metabolic. (2) The wrong synergist or concentration was used. | Re-run synergism with all major inhibitors. If still negative, investigate target-site resistance (e.g., ACCase mutations) [5]. |
| Low enzyme activity | Poor sample preparation, unstable enzyme, or incorrect assay conditions. | Keep samples on ice, use fresh reagents, optimize substrate concentration and pH, and include a positive control. |
The following table summarizes the primary and secondary resistance mechanisms identified in recent studies:
| Mechanism Type | Specific Enzyme/Gene | Evidence/Function | Organism(s) Studied |
|---|---|---|---|
| Metabolic Resistance | |||
| - Primary | Cytochrome P450 monooxygenases (P450s) | Synergism by PBO; upregulated gene expression; metabolizes this compound [1] [2] [3]. | Tetranychus urticae, Panonychus ulmi |
| - Secondary | Carboxylesterases (CCEs) | Synergism by DEF and TTP; increased enzyme activity [1] [4] [5]. | Tetranychus urticae, Neoseiulus californicus |
| - Secondary | Glutathione S-transferases (GSTs) | Synergism by DEM; increased enzyme activity [4] [5]. | Neoseiulus californicus |
| Target-Site Resistance | Acetyl-CoA Carboxylase (ACCase) | F1640L substitution in CT-domain; G37D in BCD-domain (association not confirmed) [5] [3]. | Tetranychus urticae |
| Acetyl-CoA Carboxylase (ACCase) | E645K substitution in CT-domain, confirmed as resistance mechanism [6]. | Trialeurodes vaporariorum |
This relationship between the key mechanisms and the experimental evidence can be visualized in the following workflow:
Here are standard methodologies used to identify and confirm the involvement of detoxification enzymes.
This protocol is used to provide initial evidence for metabolic resistance.
This protocol confirms and quantifies the mechanisms suggested by synergism assays.
Enzyme Activity Measurement:
Gene Expression Analysis (qPCR):
Target-Site Mutation Screening:
Q1: What is the most critical piece of evidence for P450-mediated resistance? A combination of three lines of evidence is most convincing: 1) a strong synergistic effect with PBO in bioassays, 2) measurably higher P450 enzyme activity in vitro, and 3) upregulated expression of specific P450 genes (e.g., CYP392E10) confirmed via qPCR [1] [2] [3].
Q2: I've found a potential mutation in the ACCase gene. How do I confirm it is responsible for resistance? While association in field populations is a good start, functional validation is key. This can be complex but includes:
Q3: Can multiple resistance mechanisms coexist in a single population? Yes, absolutely. In fact, they often do. A population can simultaneously have increased P450 activity, elevated esterase levels, and a target-site mutation. This combination can lead to additive or even synergistic effects, resulting in very high levels of resistance [1] [5].
Q1: What are the primary confirmed mechanisms of this compound resistance? this compound belongs to the ketoenol (Group 23) insecticides and inhibits acetyl-CoA carboxylase (ACCase). Resistance in field populations primarily develops through two mechanisms:
Q2: How can I confirm if P450s are involved in resistance in my pest population? A combination of bioassays with enzyme inhibitors and molecular techniques is used. A significant reduction in resistance when a P450 inhibitor like Piperonyl Butoxide (PBO) is applied prior to this compound is strong evidence of P450 involvement [1]. This should be followed by gene expression analysis (e.g., qPCR) to identify which specific P450 genes are overexpressed [1] [3].
Q3: What strategies can be used to overcome or manage P450-mediated resistance?
The following table summarizes quantitative data from research on this compound resistance, illustrating the level of resistance and the impact of synergists.
Table 1: Documented this compound Resistance Levels and Synergist Effects
| Pest Species / Population | Resistance Ratio (RR) | Effect of PBO Synergism | Key Findings | Source |
|---|---|---|---|---|
| Tetranychus urticae (Pop 14) | 142.5-fold | Not specified | Laboratory selection of a field population led to very high resistance. | [1] |
| Tetranychus urticae (Multiple field pops) | Varies (1.5 to 142.5-fold) | Significant reduction in LC50 | Pre-treatment with PBO and DEF (esterase inhibitor) significantly increased toxicity, confirming metabolic resistance. | [1] |
| Trialeurodes vaporariorum (TV8pyrsel) | >4,500-fold (to pyriproxyfen) | Reduced resistance to near-susceptible level | PBO completely synergized resistance, confirming P450-mediated cross-resistance to a juvenile hormone analog. | [3] |
Here are detailed methodologies for key experiments you can document in your troubleshooting guides.
This protocol is used to detect the involvement of metabolic enzymes in resistance.
This protocol identifies which specific P450 genes are overexpressed in resistant strains.
CYP392E10) [1]. Include primers for stable reference genes (e.g., actin, GAPDH) for normalization.The following diagram illustrates the core concepts of P450-mediated resistance and the experimental workflow for investigating it.
Diagram 1: Two primary pathways, metabolic and target-site resistance, lead to this compound control failure. Metabolic resistance via P450 detoxification is a major documented mechanism.
Diagram 2: A sequential workflow for diagnosing resistance. Begin with bioassays to confirm the mechanism, then use molecular tools to identify specific genes, leading to informed management strategies.
This compound is a tetronic acid derivative insecticide and acaricide. Its primary mode of action is the inhibition of lipid biosynthesis [1] [2].
The following table addresses common challenges researchers might encounter regarding this compound's efficacy.
| Issue | Possible Mechanism(s) | Suggested Investigative Approaches |
|---|
| Reduced Efficacy in Pest Control | Metabolic resistance (e.g., P450-mediated detoxification) [4] | - Conduct toxicity bioassays with synergists (e.g., PBO).
Accurate quantification of this compound and its metabolites is critical for experimental integrity. The following table summarizes a validated method suitable for complex matrices.
Table: UHPLC-MS/MS Method for this compound Analysis in Agricultural Matrices [3]
| Parameter | Specification |
|---|---|
| Application | Multi-residue analysis in edible fungi, vegetables (lettuce, perilla) |
| Target Analytes | This compound and its major metabolite (this compound-enol/BSN2060-enol) |
| Extraction | Acetonitrile with 1% formic acid |
| Purification | PSA, C18, and GCB sorbents |
| Instrumentation | UHPLC-MS/MS (MRM mode in positive ionization) |
| Linearity (R²) | ≥ 0.9953 |
| Average Recovery | 74.5 - 106.4% |
| Limit of Quantification (LOQ) | 10 μg/kg |
| Key Consideration | Use matrix-matched calibration to correct for matrix effects. |
Understanding the persistence of this compound is essential for designing field trials and assessing environmental fate. The table below shows dissipation data from supervised field trials.
Table: Dissipation Parameters of this compound in Crops [5]
| Crop | Initial Deposit (mg/kg) | Half-Life (Days) | Dissipation after 7 Days | Recommended PHI & MRL |
|---|---|---|---|---|
| Lettuce | 136.90 | 2.89 | 81.45% | MRL not established; follow local regulations. |
| Perilla Leaves | 189.75 | 4.25 | 76.68% | MRL not established; follow local regulations. |
1. Zebrafish Embryo Vascular Development Assay [2]
hif1a, vegfa, flt1, kdrl).2. Residue Decontamination Efficacy Study [6]
The following diagram illustrates the key molecular and physiological pathways affected by this compound, based on current research.
The following table summarizes the effectiveness of various household and laboratory decontamination techniques for spiromesifen residues, as reported in recent studies.
| Decontamination Method | Tested Crop(s) | Reduction/Efficacy Findings | Experimental Notes | Source |
|---|---|---|---|---|
| Lukewarm / Boiling Water | Chilli, Tomato, Cabbage | Most effective method; superior to other washing techniques. [1] [2] | Specific temperature not provided; described as a safe and cost-effective approach. [2] | |
| Tap Water Washing | Chilli | Eliminated the least amount of this compound residue. [2] | Serves as a baseline for comparing the efficacy of other methods. [2] | |
| Chemical Solutions (e.g., NaCl, Acetic Acid) | Green Chilli | Soaking in a 2% NaCl solution was effective in reducing various pesticide residues. [3] | Study noted that fipronil residues remained above the MRL despite decontamination. [3] | |
| Ozonation | Green Chilli | Significantly reduced residues of the tested pesticides. [3] | Highlighted as a promising advanced decontamination technology. [3] |
For accurate residue analysis, the QuEChERS method is widely used for sample preparation, followed by analysis with LC-MS/MS or GC-MS. Below is a generalized and optimized workflow you can adapt.
Key Experimental Protocols:
m/z 371.2 to the product ions m/z 255.2 (quantifier) and m/z 273.2 (qualifier). [5] [6] [4]Q1: What is the typical recovery range and half-life of this compound in analytical methods? A1: Well-validated methods report recovery rates between 74.5% to 107.9%, which falls within acceptable validation criteria. [1] [7] [4] The dissipation half-life of this compound is relatively short, ranging from 1.49 to 4.25 days in crops like tomato, cabbage, and lettuce, following first-order kinetics. [1] [7] [5]
Q2: How can I mitigate matrix effects during LC-MS/MS analysis? A2: Matrix effects from co-extracted compounds can suppress or enhance ionization. Effective strategies include:
Q3: Are the metabolites of this compound a concern for residue analysis? A3: Yes. Metabolites can sometimes be as toxic or persistent as the parent compound. For this compound, the major metabolite BSN2060-enol (this compound-enol) should be monitored. Analytical methods must be validated to include this relevant metabolite. [7] [4]
Q4: What are the key regulatory limits for this compound? A4: Maximum Residue Limits (MRLs) are established by authorities to ensure food safety. For example:
For accurate troubleshooting in residue analysis, consistent and reliable data is crucial. The table below summarizes key residue findings and validation parameters for this compound in tomato fruits from a recent study [1].
| Parameter | Details / Values for this compound |
|---|---|
| Reported Matrix | Tomato Fruits |
| Dissipation Half-life (t₁/₂) | 1.49 - 1.83 days |
| Final Residue Concentration (after 2-3 applications) | 0.307 - 0.751 mg/kg |
| EU Maximum Residue Limit (MRL) | Met (Specific value not stated in provided text) |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Extraction Solvent | Acetonitrile |
| Clean-up / Minimizing Matrix Effect | 4-fold dilution of raw extract |
| Instrumental Analysis | UPLC-MS/MS |
This validated methodology for determining this compound residues in tomatoes can be a reference for developing your own laboratory protocols [1].
The following workflow diagram illustrates the complete analytical procedure:
Based on the research, here are specific issues and solutions that could form the core of your FAQs:
FAQ: How can I improve the sensitivity of this compound in my LC-MS/MS analysis and reduce matrix effects?
FAQ: My recovery rates for this compound and its metabolites are unsatisfactory when using a QuEChERS method. How can I optimize this?
FAQ: The available research does not mention "lukewarm water treatment" for residue removal. Why might this be, and what are the implications?
Research has identified two major resistance mechanisms: target-site mutations and enhanced metabolic detoxification.
The table below summarizes key resistance mechanisms identified in various arthropod pests:
| Pest Species | Primary Mechanism | Specific Findings | Resistance Level (Fold) | Citation |
|---|
| Greenhouse Whitefly ( Trialeurodes vaporariorum) | Target-Site | E645K (Glu to Lys) substitution in the ACCase enzyme. | Up to 26-fold | [1] | | Two-Spotted Spider Mite ( Tetranychus urticae) | Metabolic & Target-Site | Involvement of P450s; F1640L mutation in ACCase & increased ACCase expression. | 60 to 142-fold (field); >1000 (lab-selected) | [2] [3] | | Silverleaf Whitefly ( Bemisia tabaci) | Unknown (Likely TSR) | No synergism with PBO or DEF; suggests a target-site mechanism not affected by metabolic inhibitors. | >10,000-fold | [4] |
This relationship between the insecticide, its target, and resistance mechanisms can be visualized as follows:
A robust protocol involves bioassays coupled with synergist and molecular diagnostics. The workflow below outlines this integrated approach.
Detailed Experimental Protocols:
1. Dose-Response Bioassay [2] [3]
RR = LC₅₀ (Field Population) / LC₅₀ (Susceptible Strain).3. Molecular Diagnostics for Target-Site Mutations [1] [3]
Yes, an Integrated Pest Management (IPM) approach is critical.
Emerging research explores this compound's use against mosquitoes. A 2024 study on Aedes aegypti found no significant resistance in field populations, suggesting it could be a viable alternative larvicide in regions with resistance to conventional insecticides. The study noted it reduces larval biomass, causes oxidative stress, and sterilizes adult females [7].
Problem: High control mortality in bioassays.
Problem: Inconsistent results in synergist assays.
Problem: A field population shows high resistance, but no known mutation is found.
| Synergist | Abbreviation | Target Enzyme | Evidence of Effectiveness |
|---|---|---|---|
| Piperonyl butoxide [1] [2] [3] | PBO | Cytochrome P450 monooxygenases (P450s) | Significant synergistic effect observed in a this compound-resistant population of Neoseiulus californicus (3.75-fold reduction in resistance) [1]. Pre-treatment synergized this compound in resistant Tetranychus urticae field populations [2]. |
| S,S,S-tributyl phosphorotrithioate [1] | DEF | Esterases | Showed a synergistic effect (2.54-fold reduction) in a this compound-resistant laboratory population of Neoseiulus californicus [1]. |
| Diethyl maleate [1] [3] | DEM | Glutathione S-transferases (GST) | Demonstrated a synergistic effect (1.93-fold reduction) in a this compound-resistant laboratory population of Neoseiulus californicus [1]. |
The following workflow outlines a standard methodology used in recent research to assess the role of metabolic detoxification in this compound resistance [2].
Here is a detailed breakdown of the key steps:
The diagram below illustrates how synergists help uncover the biochemical mechanisms behind this compound resistance.
| Crop | Initial Deposit (mg/kg) | Half-Life (Days) | Final Residue (mg/kg) | Safe PHI (Days) | Reference Matrix |
|---|---|---|---|---|---|
| Tomato | Not Specified | 2.37 | - | - | [1] |
| Cabbage | Not Specified | 3.79 | - | - | [1] |
| Lettuce | 136.90 | 2.89 | 25.40 (7 days post-application) | Suggested: 7 | [2] |
| Perilla Leaves | 189.75 | 4.25 | 44.30 (7 days post-application) | Suggested: 7 | [2] |
| Chilli | - | - | - | - | [3] |
The comparative data is generated through supervised field trials and standardized laboratory analysis. Here are the typical methodologies used in these studies.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is the standard for extracting this compound residues from crop samples [3] [2].
The following diagram illustrates the workflow from field sampling to risk assessment.
Research also evaluates methods to remove residues and assesses consumer health risks.
The table below summarizes the core findings from safety and risk assessments of this compound across different organisms and scenarios.
| Assessment Aspect | Key Findings | Experimental Organism/Matrix | Reference |
|---|---|---|---|
| Mammalian Toxicity (Regulatory) | Established tolerances; chronic dietary risk assessments indicate safe consumption. | Human dietary risk model | [1] |
| Consumer Dietary Risk | Chronic risk quotients significantly below 100%; TMDI* calculations indicate no significant health risk. | Lettuce, perilla leaves, tomato | [2] [3] |
| Residue Dissipation | Rapid dissipation with short half-lives (e.g., 1.49-2.89 days in tomatoes, lettuce). | Tomato, lettuce, perilla leaves | [2] [3] |
| Effects on Honeybees | Induces histopathological and cytotoxic changes in the midgut; no direct mortality. | Honeybee (Apis mellifera) | [4] |
| Aquatic Toxicity | Disrupts vascular development, inhibits cell proliferation and migration. | Zebrafish (Danio rerio) | [5] |
| Effects on Non-Target Insects | Causes larval mortality, reduces body weight/volume, and has sterilizing effects on adult females. | Mosquito (Aedes aegypti) | [6] |
*TMDI: Theoretical Maximum Daily Intake
To ensure reproducibility and provide deeper insight, here are the methodologies for some of the key experiments cited.
This protocol is typical of studies that determine residue levels and calculate dietary risk [2] [3].
This methodology was used to investigate this compound's toxicity to aquatic organisms [5].
The experimental workflow for this assessment can be visualized as follows:
This protocol assesses the sublethal impacts of this compound on insect physiology and reproduction [6].
This compound is often used in combination with other agents. Research shows that its interaction with biological controls can be complex and depends on the specific combination.
| Control Agent | Type | Nature of Interaction with this compound | Outcome & Significance |
|---|---|---|---|
| Cordyceps farinosa | Entomopathogenic Fungus | Variable: Antagonism or synergism depending on concentration ratio. | Demonstrates potential for combined use, but ratios must be optimized to avoid reduced efficacy [7]. |
| Beauveria bassiana | Entomopathogenic Fungus | Additive | Co-application can increase the speed of pest kill, offering a viable Integrated Pest Management strategy [7]. |
Spiromesifen is an insecticide and acaricide that continues to be authorized in some regions, with ongoing reviews and tolerance establishments.
| Region/ Body | Regulatory Status | Key Substances / Crops | Notes |
|---|---|---|---|
| European Union (EU) | Authorized (Under review) | This compound | MRL review under Article 12 of Regulation (EC) No 396/2005; some MRL proposals require further consideration by risk managers [1]. |
| United States (EPA) | Authorized | This compound (Oranges, Orange oil) | Tolerance established at 0.15 ppm for oranges and 40.0 ppm for orange oil (effective June 2024) [2]. |
| Codex Alimentarius | MRLs Established | This compound | Codex Maximum Residue Limits (CXLs) are a reference point for international standards and EU reviews [1]. |
Research provides validated methods for simultaneous determination of this compound and similar compounds, along with data on its behavior in crops.
A 2023 study developed and validated a method for determining this compound and spirodiclofen residues in tomato fruit [3].
| Parameter | This compound | Spirodiclofen |
|---|---|---|
| Linearity Range | 1–100 µg/kg | 0.5–100 µg/kg |
| Correlation Coefficient (R²) | ≥ 0.9993 | ≥ 0.9991 |
| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg |
| Average Recovery | 89.23–97.22% | 89.23–97.22% |
| Matrix Effect | -9.8% | -7.2% |
The same 2023 study under field conditions provides key data on how these substances break down [3]:
| Compound | Half-life (Days) | Final Residue Range (mg/kg) | Assessment |
|---|---|---|---|
| This compound | 1.49 - 1.83 days | 0.307 - 0.751 mg/kg | Below EU MRLs; chronic risk assessment indicates safety for adult consumers [3]. |
| Spirodiclofen | 1.91 - 2.38 days | 0.101 - 0.398 mg/kg | Below EU MRLs; chronic risk assessment indicates safety for adult consumers [3]. |
The general workflow for determining this compound residues in a food matrix, as validated in the studies, can be summarized as follows:
| Crop | Half-Life (DT₅₀) | Experimental Conditions / Notes | Citation |
|---|---|---|---|
| Strawberry | 4.71 days | Open-field; first-order kinetics | [1] |
| Grapes | ~7 days | Residues halved about 7 days after application | [2] |
| Cucumber | ~2 days | Open-field; first-order decay process | [3] |
| Wheat | Reduced by up to 60% | Presence of humic acids or nitrophenols under biotic stress | [4] |
The studies on spiroxamine employed similar, well-established methodologies for quantifying pesticide residues, primarily based on the QuEChERS approach and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following flowchart illustrates the general workflow of this analytical process.
The following table summarizes key findings from recent field studies on spiromesifen residues in various crops, which are central to dietary risk assessment.
| Crop | Initial Deposit (mg/kg) | Half-Life (Days) | Final Residue (mg/kg) | Risk Assessment Metric (%ADI) | Reference (Year) |
|---|---|---|---|---|---|
| Tomato | Not Specified | 1.49 - 1.83 | 0.307 - 0.751 (at PHI) | Chronic risk deemed safe for adults [1] | 2023 |
| Lettuce | 136.90 | 2.89 | Not Specified | 6.83% [2] | 2022 |
| Perilla Leaves | 189.75 | 4.25 | Not Specified | 4.60% [2] | 2022 |
These studies conclude that when this compound is applied according to recommended field dosages, the chronic dietary risk to consumers is acceptable, as the calculated exposure is well below the Acceptable Daily Intake (ADI) [1] [2].
For your comparison guides, the reproducibility of data hinges on precise methodologies. Here are the core experimental protocols from the cited research.
The determination of this compound and its metabolites in crops like tomatoes and lettuce typically involves the following advanced analytical techniques [1] [2]:
The process of determining residue decline and assessing risk follows a logical sequence, as shown in the diagram below.
A comprehensive risk assessment also considers non-target effects. Recent research has highlighted sublethal toxic effects of this compound.
When structuring your guide, these synthesized points may be valuable:
| Pest Species | Observed Cross-Resistance | Absence of Cross-Resistance (or low levels) | Key Findings |
|---|---|---|---|
| Whitefly (Bemisia tabaci) | Spirotetramat (130-fold RR) [1] | Not tested in the study, but the selected strain lacked cross-resistance to other, unspecified insecticides [1] | High resistance to this compound (>10,000-fold RR) can confer cross-resistance to spirotetramat, but at a lower level [1]. |
| Citrus Red Mite (Panonychus citri) | Spirodiclofen, Spirotetramat [2] | Hexythiazox, Clofentezine, Fenpyroximate, Etoxazole, Bifenazate, Abamectin, Pyridaben [2] | A lab-generated strain with high resistance to spirotetramat (1,668-fold RR) showed clear cross-resistance to other ketoenols in both eggs and larvae [2]. |
| Two-Spotted Spider Mite (Tetranychus urticae) | Spirodiclofen [3] [4] | Not specified in the provided studies | Metabolic resistance mechanisms (P450s) can confer cross-resistance within the ketoenol class [3]. A specific mutation (F1656L) in the ACCase target site is also suspected to cause cross-resistance [3]. |
| Yellow Fever Mosquito (Aedes aegypti) | Not tested for other ketoenols | Temephos (an organophosphate) [5] | A study on repurposing this compound for mosquito control found no resistance in temephos-resistant populations, suggesting no cross-resistance with this neurotoxic insecticide [5]. |
The cross-resistance between this compound and other ketoenols is primarily due to their shared mode of action and similar metabolic resistance pathways.
The following diagram illustrates how these mechanisms operate at the cellular level.
This diagram shows the shared target site (ACCase) of ketoenol insecticides and the two primary resistance mechanisms that can lead to cross-resistance: metabolic detoxification by P450 enzymes and a target-site mutation that prevents the insecticide from binding effectively [3].
For researchers looking to replicate or understand these findings, here is a summary of key experimental details from the cited studies.
| Study Focus | Bioassay Method | Synergist Assays | Molecular Techniques |
|---|---|---|---|
| Whitefly Resistance Monitoring [1] | Leaf-dip bioassay [1]. | Piperonyl butoxide (PBO), diethyl maleate (DEM), and S,S,S-tributyl phosphorotrithioate (DEF) used; no significant synergism observed [1]. | Not detailed in the abstract. |
| Spider Mite Resistance Mechanisms [3] [4] | Spray tower application on leaf discs (Potter spray tower) [4]. | Pre-treatment with PBO (P450 inhibitor) and DEF (esterase inhibitor) to probe metabolic resistance [4]. | RNA-sequencing, qPCR for gene expression (e.g., CYP392E10, CCE04) [3]. |
| Citrus Red Mite Genetics [2] | Detached leaf method on water-saturated sponge; Potter spray tower for precise application [2]. | Not explicitly mentioned. | Reciprocal crossing experiments and genetic analysis (e.g., backcrossing F1 progeny) to determine dominance and number of genes involved [2]. |
The evidence suggests several critical points for designing sustainable IRM strategies:
The table below summarizes key resistance monitoring methods used for fungal pathogens in vineyards, which can be adapted for other pests and chemicals [1].
| Monitoring Method | Description | Key Findings/Outcomes |
|---|---|---|
| Bioassay (Phenotyping) | Laboratory tests to assess pathogen growth or survival at various fungicide concentrations. | Measured sensitivity shifts; confirmed resistance to Group 11 (QoI) and Group 4 fungicides in downy mildew [1]. |
| Genetic Analysis (Genotyping) | Molecular techniques (qPCR, NGS) to detect known resistance-associated mutations in pathogen DNA. | Identified mutations (e.g., G143A for QoIs); strong correlation (over 90%) with bioassay results for some fungicide groups [1]. |
| Sample Collection & Preparation | Used rotorod spore traps, leaf washing, and swabs to collect pathogen samples from air and plant surfaces. | Spore traps proved highly sensitive, enabling detection before visible symptoms appeared [1]. |
| In-field qPCR Pipeline | A rapid, on-site molecular detection system for estimating resistance mutation frequencies. | Successfully deployed for estimating resistance frequencies in commercial vineyards as a cost-effective "first look" [1]. |
Here are more detailed methodologies for the core techniques cited in the research, which can inform the design of your own experiments [1].
Pathogen Sample Collection and Isolation:
Phenotypic Bioassay Protocol:
Genotypic Analysis Protocol:
The following diagram illustrates the logical workflow for implementing a resistance monitoring program, integrating the methods described above.
Irritant;Environmental Hazard